molecular formula C10H5ClO3 B12046810 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde CAS No. 69155-79-9

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde

Cat. No.: B12046810
CAS No.: 69155-79-9
M. Wt: 208.60 g/mol
InChI Key: VGRJRNDUTLCELV-UHFFFAOYSA-N
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Description

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a chlorinated derivative of 3-formylchromone. This compound is characterized by its chromone structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrone ring. The presence of a chloro substituent at the 7th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the reaction of 7-chloro-4-hydroxycoumarin with formylating agents. One common method is the Vilsmeier-Haack reaction, where 7-chloro-4-hydroxycoumarin is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the chromone structure can interact with DNA and other biomolecules through π-π stacking and hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

69155-79-9

Molecular Formula

C10H5ClO3

Molecular Weight

208.60 g/mol

IUPAC Name

7-chloro-4-oxochromene-3-carbaldehyde

InChI

InChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H

InChI Key

VGRJRNDUTLCELV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)OC=C(C2=O)C=O

Origin of Product

United States

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